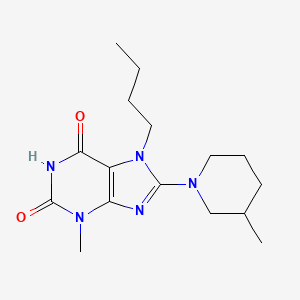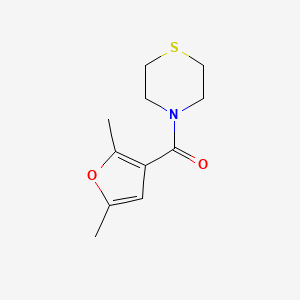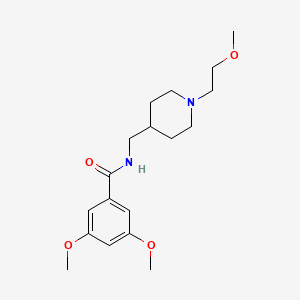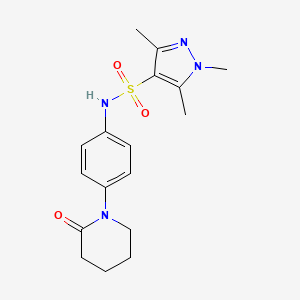
7-butyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BMN-673, is a promising anticancer drug candidate that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. This molecule has gained significant attention from researchers due to its potential applications in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) discusses a derivative of purine-2,6-dione, focusing on its potential psychotropic activity. They synthesized a series of derivatives, showing that certain compounds, including a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, exhibited antidepressant-like and anxiolytic-like activities in mice. This suggests potential applications in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Ionisation and Methylation Reactions
The ionisation and methylation reactions of purine-6,8-diones, including those with 3-methyl substituents, were studied by Rahat et al. (1974). This research provides insights into the chemical properties of these compounds, which is crucial for their potential pharmaceutical applications (Rahat et al., 1974).
Nuclear Quadrupole Resonance Study
Latosinska et al. (2014) conducted a study on methylxanthines, including purine-2,6-diones, using Nuclear Quadrupole Resonance. This research provides valuable information on the structural and electronic properties of these compounds, which can be crucial for their development in pharmacological applications (Latosinska et al., 2014).
Propiedades
IUPAC Name |
7-butyl-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-4-5-9-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-8-6-7-11(2)10-20/h11H,4-10H2,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIRDKXGBWQJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2591733.png)
![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2591737.png)

![N-benzyl-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2591742.png)

![Methyl 2-{8-[4-(ethoxycarbonyl)phenyl]-1-methyl-2,4-dioxo-1,3,5-trihydroimidaz olidino[1,2-h]purin-3-yl}acetate](/img/structure/B2591745.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2591746.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2591747.png)
![2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one](/img/structure/B2591748.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2591749.png)

![methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate](/img/structure/B2591754.png)